Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). It exhibits a unique pharmacological profile compared to other type II α7 PAMs. In oocytes expressing α7 nAChRs, A-867744 potentiates acetylcholine (ACh)-evoked currents, and at higher concentrations, produces essentially non-decaying ACh-evoked currents. [] It also enhances spontaneous inhibitory postsynaptic current activity in rat hippocampus. [] Notably, A-867744 displaces the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7* nAChRs, a characteristic not observed with other α7 PAMs tested. []
Relevance: A-867744 and 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide both belong to the benzenesulfonamide class of compounds. Both feature a sulfonamide group linked to a substituted benzene ring. Additionally, both compounds contain a pyrrole ring, although with different substitutions. []
Compound Description: SU11274 is a novel small molecule inhibitor of the Met tyrosine kinase. It effectively inhibits Met kinase activity, leading to reduced cell growth in cells transformed by the oncogenic TPR-MET tyrosine kinase. [, ] SU11274 induces G1 cell cycle arrest and apoptosis in these cells. [, ] It selectively targets Met and does not affect the activity of other tyrosine kinase oncoproteins like BCR-ABL, TEL-JAK2, TEL-PDGFβR, or TEL-ABL. [, ]
Relevance: SU11274 and 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide share the presence of a sulfonamide group and a 4-methylpiperazine moiety. [, ] Furthermore, both compounds incorporate a pyrrole ring within their structure, highlighting their structural similarities. [, ]
Compound Description: Compound 7 is a potent dual inhibitor of PI3K and mTOR kinases, demonstrating excellent kinase selectivity and good cellular growth inhibition. [] It exhibits an IC50 of 0.20 nM for PI3K and 21 nM for mTOR, alongside an IC50 of 10 nM for cellular growth inhibition in HCT-116 cells. [] The compound also possesses modest plasma clearance and acceptable oral bioavailability. []
Relevance: This compound and 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide share the core structure of a 2,4-difluorobenzenesulfonamide and a 4-methylpiperazin-1-yl group. [] Both compounds are designed to target specific kinases, highlighting their potential as therapeutic agents. []
Compound Description: Compound 11 is a precursor in the synthesis of a carbon-11 labeled imidazo[1,2-a]pyridine derivative, designed for positron emission tomography (PET) imaging of PI3K/mTOR in cancer. [] It is the N-demethylated form of Compound 7. []
Relevance: This compound is closely related to 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide as it also contains the 2,4-difluorobenzenesulfonamide core and a piperazin-1-yl moiety. [] Both compounds demonstrate the versatility of this chemical scaffold for developing various biologically active molecules. []
Compound Description: INCB9471 is a potent and specific inhibitor of the human C-C chemokine receptor 5 (CCR5). [, ] This compound effectively inhibits macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by R5-HIV-1 strains. [, ] INCB9471 has been proven safe and efficacious in reducing viral load in Phase I and II human clinical trials. [, ] It exhibits a noncompetitive inhibition mechanism and rapidly associates with but slowly dissociates from CCR5. [, ]
Relevance: Though structurally distinct, INCB9471 and 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide are both categorized as chemokine receptor modulators. [, ] Both compounds showcase the potential of small molecules to target chemokine receptors for therapeutic purposes, particularly in the context of HIV-1 infection. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.